molecular formula C64H91N17O15 B3029466 Acetyl-Angiotensin I CAS No. 67509-13-1

Acetyl-Angiotensin I

Cat. No.: B3029466
CAS No.: 67509-13-1
M. Wt: 1338.5 g/mol
InChI Key: KOSZKCRGEYWALO-VNDBICACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-Angiotensin I is a modified form of Angiotensin I, a decapeptide involved in the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. The acetylation of Angiotensin I enhances its stability and bioavailability, making it a valuable compound for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-Angiotensin I typically involves the acetylation of Angiotensin I. This process can be achieved through the reaction of Angiotensin I with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to prevent degradation of the peptide.

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. After the synthesis, the peptide is cleaved from the support and acetylated using acetic anhydride. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: Acetyl-Angiotensin I can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds in this compound can be hydrolyzed by proteolytic enzymes, leading to the formation of smaller peptide fragments.

    Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide under oxidative conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

Common Reagents and Conditions:

    Hydrolysis: Proteolytic enzymes such as trypsin or chymotrypsin are used under physiological conditions (pH 7.4, 37°C).

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions to oxidize methionine residues.

    Reduction: Reducing agents like DTT or β-mercaptoethanol are used under mild conditions to reduce disulfide bonds.

Major Products Formed:

    Hydrolysis: Smaller peptide fragments.

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with free thiol groups.

Scientific Research Applications

Acetyl-Angiotensin I has a wide range of applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, modification, and degradation.

    Biology: Employed in studies of the renin-angiotensin system and its role in blood pressure regulation and fluid balance.

    Medicine: Investigated for its potential therapeutic effects in treating hypertension and cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

Acetyl-Angiotensin I exerts its effects by interacting with angiotensin receptors, primarily the angiotensin II type 1 receptor (AT1R). Upon binding to AT1R, it triggers a cascade of intracellular signaling pathways that lead to vasoconstriction, increased blood pressure, and aldosterone secretion. The acetylation of Angiotensin I enhances its stability and prolongs its activity, making it a more effective modulator of the renin-angiotensin system.

Comparison with Similar Compounds

    Angiotensin I: The unmodified form of Acetyl-Angiotensin I, which is less stable and has a shorter half-life.

    Angiotensin II: A potent vasoconstrictor derived from Angiotensin I by the action of angiotensin-converting enzyme (ACE).

    Angiotensin III: A metabolite of Angiotensin II with similar but less potent effects.

Uniqueness: this compound is unique due to its enhanced stability and prolonged activity compared to Angiotensin I. This makes it a valuable tool for research and potential therapeutic applications, as it can provide more consistent and long-lasting effects in experimental and clinical settings.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H91N17O15/c1-8-36(6)53(80-58(90)45(26-39-18-20-42(83)21-19-39)76-60(92)52(35(4)5)79-54(86)43(16-12-22-69-64(65)66)73-57(89)47(29-51(84)85)72-37(7)82)61(93)77-48(28-41-31-68-33-71-41)62(94)81-23-13-17-50(81)59(91)75-44(25-38-14-10-9-11-15-38)55(87)74-46(27-40-30-67-32-70-40)56(88)78-49(63(95)96)24-34(2)3/h9-11,14-15,18-21,30-36,43-50,52-53,83H,8,12-13,16-17,22-29H2,1-7H3,(H,67,70)(H,68,71)(H,72,82)(H,73,89)(H,74,87)(H,75,91)(H,76,92)(H,77,93)(H,78,88)(H,79,86)(H,80,90)(H,84,85)(H,95,96)(H4,65,66,69)/t36-,43-,44-,45-,46-,47-,48-,49-,50-,52-,53-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZKCRGEYWALO-VNDBICACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H91N17O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-Angiotensin I
Reactant of Route 2
Acetyl-Angiotensin I
Reactant of Route 3
Acetyl-Angiotensin I
Reactant of Route 4
Acetyl-Angiotensin I
Reactant of Route 5
Acetyl-Angiotensin I
Reactant of Route 6
Acetyl-Angiotensin I

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